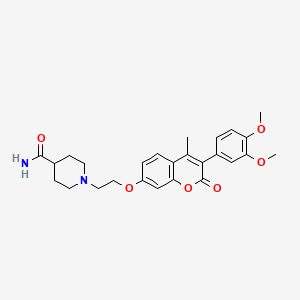
1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Piperidine derivatives, in general, have been extensively studied for their potential pharmacological properties, including anti-acetylcholinesterase activity, inhibition of soluble epoxide hydrolase, and antiproliferative effects against cancer cells .
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps and yield various polymorphic forms, as seen in the synthesis of a 1,4-piperazine-2,5-dione, which was achieved in 23% yield over six steps from a related starting material . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involved the introduction of different substituents to enhance biological activity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the introduction of a bulky moiety or substituents on the benzamide or piperidine nitrogen has been shown to significantly affect the activity of these compounds . The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined to form H-bonded dimers stabilized by C-H...π and C-H...O interactions . These structural insights are valuable for understanding how modifications to the piperidine scaffold could influence the properties of the compound under analysis.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of amide, ester, or other reactive groups can lead to interactions with biological targets or transformations under physiological conditions. For example, the anti-acetylcholinesterase activity of certain piperidine derivatives is attributed to their ability to interact with the enzyme's active site . The triazine group in some piperidine carboxamides has been identified as essential for potency and selectivity in inhibiting soluble epoxide hydrolase .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. Polymorphism, as observed in the crystallization of a piperazine-2,5-dione derivative, can lead to different physical properties and may affect the compound's biological activity . The basicity of the piperidine nitrogen is another important factor, as it plays a role in the interaction with biological targets and can influence the compound's pharmacokinetic profile .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on coumarin derivatives, including compounds structurally related to "1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide", involves the synthesis and biological evaluation of these compounds for various applications. For instance, the study by Ramaganesh, Bodke, and Venkatesh (2010) outlines the synthesis of a series of coumarin derivatives containing a thiazolidin-4-one ring and evaluates their antibacterial properties. This research highlights the potential of such compounds in developing new antibacterial agents [C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010].
Antitumor and Antioxidant Activities
Another application is explored in the synthesis and evaluation of novel benzothiophenes and their antitumor and antioxidant activities. Bialy and Gouda (2011) demonstrate the use of cyanoacetamide in heterocyclic chemistry to create compounds with promising antioxidant activities, indicating potential therapeutic applications in cancer treatment [S. A. Bialy, M. Gouda, 2011].
Antibacterial Evaluation of Novel Derivatives
The study by Pouramiri, Kermani, and Khaleghi (2017) focuses on the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives. It includes an in vitro antibacterial evaluation against both Gram-negative and Gram-positive bacteria, showcasing the antibacterial potential of these novel compounds [Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017].
Anti-Inflammatory and Analgesic Agents
Research on the synthesis of novel compounds derived from visnaginone and khellinone, as demonstrated by Abu‐Hashem, Al-Hussain, and Zaki (2020), investigates their anti-inflammatory and analgesic properties. This study underscores the potential of these compounds as COX-1/COX-2 inhibitors, offering new avenues for the development of pain management therapies [A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020].
Molecular Interaction Studies
The molecular interaction of specific antagonists with cannabinoid receptors, as investigated by Shim et al. (2002), provides insight into the structural and functional relationships between chemical compounds and biological targets. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents [J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002].
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-16-20-6-5-19(33-13-12-28-10-8-17(9-11-28)25(27)29)15-22(20)34-26(30)24(16)18-4-7-21(31-2)23(14-18)32-3/h4-7,14-15,17H,8-13H2,1-3H3,(H2,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXCHACXLRFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCC(CC3)C(=O)N)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)
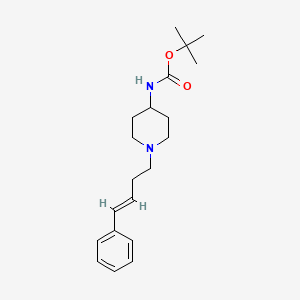
![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)
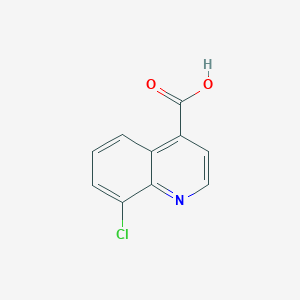
![4-((1H-imidazol-1-yl)methyl)-N-([2,3'-bipyridin]-3-ylmethyl)benzamide](/img/structure/B3011056.png)
![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)
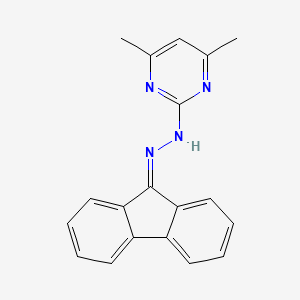
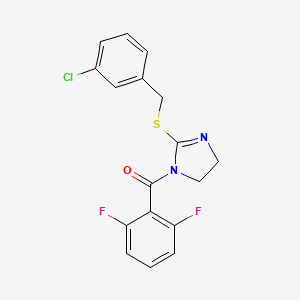

![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)

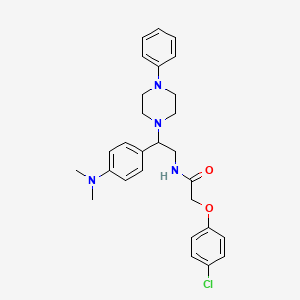
![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)